6,7-Dihydrooxepin-2(3H)-one
Description
Structure
3D Structure
Properties
CAS No. |
102575-06-4 |
|---|---|
Molecular Formula |
C6H8O2 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
3,6-dihydro-2H-oxepin-7-one |
InChI |
InChI=1S/C6H8O2/c7-6-4-2-1-3-5-8-6/h1-2H,3-5H2 |
InChI Key |
DCUJLXWTWGLTMA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)CC=C1 |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity of 6,7 Dihydrooxepin 2 3h One Systems
Mechanistic Investigations of Dihydrooxepinone Formation
The synthesis of the dihydrooxepinone core can be achieved through various strategic approaches, with cycloaddition reactions and rearrangements being prominent methods.
Cycloaddition reactions offer a direct and convergent route to cyclic structures, and their application in the synthesis of oxepin-containing frameworks is a significant area of study. nih.gov These reactions can be broadly categorized based on the number of atoms contributed by the reacting partners to the newly formed ring.
A notable example involves the reaction of 2-amino-4,5-dihydro-3-furancarbonitriles with dimethyl acetylenedicarboxylate (B1228247) (DMAD). This process proceeds through an initial cycloaddition, which is then followed by a ring expansion to yield dihydrooxepin derivatives. clockss.org The proposed mechanism suggests the formation of a 2-oxabicyclo[3.2.0]hept-6-ene intermediate, which subsequently undergoes rearrangement to the seven-membered ring system. clockss.org
In a different approach, photochemical [2+2] cycloadditions have been explored. For instance, the reaction of citraconic anhydride (B1165640) with a tetrasubstituted alkene, such as tetramethylethylene, under photochemical conditions has been shown to produce a highly substituted 6,7-Dihydrooxepin-2(3H)-one derivative. dtu.dk This transformation is noteworthy as it deviates from the expected cyclobutane (B1203170) product, indicating a competing rearrangement pathway. dtu.dk The proposed mechanism involves the initial formation of a cyclobutane intermediate which then undergoes rearrangement, although the exact nature of this rearrangement is still under investigation. dtu.dkresearchgate.net
Electrochemical methods have also been employed to facilitate cycloaddition reactions. Anodic oxidation of olefins can generate electrophilic alkene radical cations, which can then participate in [2+2] cycloaddition reactions with styrene (B11656) derivatives to form cyclobutanes. icm.edu.pl While not directly forming the oxepinone ring, this methodology highlights the potential of electrochemical approaches in constructing cyclic systems that could serve as precursors.
The following table summarizes key aspects of different cycloaddition pathways leading to or related to dihydrooxepinone systems.
| Reactants | Reaction Type | Key Intermediates | Product | Ref. |
| 2-Amino-4,5-dihydro-3-furancarbonitriles + DMAD | Cycloaddition/Ring Expansion | 2-Oxabicyclo[3.2.0]hept-6-ene | Dihydrooxepin derivatives | clockss.org |
| Citraconic anhydride + Tetramethylethylene | Photochemical [2+2] Cycloaddition/Rearrangement | Cyclobutane | Substituted this compound | dtu.dk |
| Electron-rich Olefins + Styrene derivatives | Electrochemical [2+2] Cycloaddition | Alkene radical cation | Cyclobutanes | icm.edu.pl |
The Baeyer-Villiger oxidation is a fundamental reaction in organic chemistry that converts cyclic ketones into lactones, a class of cyclic esters. wikipedia.orgnumberanalytics.com This reaction is a key method for the synthesis of lactones, including seven-membered rings like this compound, from corresponding cyclic ketone precursors. youtube.comorganic-chemistry.org
The established mechanism of the Baeyer-Villiger oxidation involves several key steps. wikipedia.orgnumberanalytics.com Initially, a peroxyacid attacks the carbonyl carbon of the ketone, forming a tetrahedral intermediate often referred to as the Criegee intermediate. numberanalytics.com This is followed by a concerted migration of a group attached to the ketone to the adjacent oxygen atom of the peroxy group, with the simultaneous departure of a carboxylate leaving group. wikipedia.org The migratory aptitude of the substituent groups plays a crucial role in determining the regioselectivity of the reaction. Generally, the group that can better stabilize a positive charge has a higher tendency to migrate. organic-chemistry.org The migratory aptitude follows the general order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org
An important stereochemical feature of the Baeyer-Villiger rearrangement is that the migration occurs with retention of the stereochemistry at the migrating center. youtube.com This stereospecificity is a valuable aspect for the synthesis of chiral lactones.
Recent advancements have explored electrochemical versions of the Baeyer-Villiger oxidation. nih.gov A stepwise electrochemical approach has been developed using a CeO₂@PbO₂@Ti electrode, where water serves as the oxygen source. nih.gov This method allows for the production of substituted lactones from unsubstituted cyclic ketones through a carbocation rearrangement process, offering a greener alternative to traditional peracid-mediated oxidations. nih.gov
| Reagent | Key Intermediate | Key Features | Product | Ref. |
| Peroxyacids | Criegee intermediate | Concerted migration, retention of stereochemistry | Lactone | wikipedia.orgnumberanalytics.com |
| CeO₂@PbO₂@Ti electrode, water | Carbocation | Stepwise mechanism, green synthesis | Substituted lactone | nih.gov |
The reactivity of cyclic compounds is intrinsically linked to their three-dimensional structure. For the this compound system, understanding the conformational landscape of the seven-membered oxepin (B1234782) ring is paramount to predicting and explaining its chemical behavior.
Conformational Preferences of the Seven-Membered Ring
Unlike the well-defined and rigid chair conformation of cyclohexane (B81311), seven-membered rings such as that in this compound are significantly more flexible. researchgate.net They exist as a dynamic equilibrium of multiple conformations, primarily belonging to the chair (C) and twist-chair (TC) family, as well as boat and twist-boat forms. researchgate.net The energy differences between these conformers are often small, allowing for rapid interconversion.
Detailed conformational analyses have been performed on substituted oxepine systems using a combination of computational chemistry, including Density Functional Theory (DFT), and NMR spectroscopy. rsc.orgrsc.org For instance, studies on D-glucose and D-mannose based oxepines provide insight into the likely conformational preferences of the dihydrooxepin core. rsc.org The conformations of these systems are largely governed by the need to minimize unfavorable steric and electronic interactions, with the enol ether element introducing some rigidity. rsc.orgrsc.org
One computational study on a D-glucose based oxepine characterized its low-energy conformations and their relative populations based on a Boltzmann distribution. The results indicated a clear preference for a half-chair conformation.
| Conformation | Notation | Population (%) |
|---|---|---|
| Half-Chair | 4H6 | 72% |
| Twist-Boat | 4,5TH | 17% |
| Chair | 5C1,2 | 9% |
| Twist-Boat | 5,6TH | 2% |
This data highlights that even with increased flexibility, specific conformations can be significantly more stable. In substituted seven-membered lactones, it has been observed that bulky substituents may preferentially adopt a pseudoaxial orientation to minimize allylic strain, a finding supported by both computational analysis and crystal structures. nih.gov This contrasts with simple cyclohexane systems where equatorial positions are typically favored.
Influence of Conformation on Reaction Outcomes
The preferred conformation of the seven-membered ring directly dictates the stereochemical outcome of its reactions. The diastereoselectivity of reactions involving seven-membered-ring enolates, for example, is a direct consequence of the ring's conformation, which causes the two faces of the enolate to be electronically and sterically distinct. nih.gov
Computational and experimental studies have shown that the major products of alkylations on these enolates can be predicted by first establishing the preferred chair conformation of the enolate and then considering the torsional and steric strains that develop as an electrophile approaches. nih.gov For C4-substituted seven-membered-ring enolates, the system adopts a chair conformation where the substituent occupies a pseudoequatorial position. This arrangement leads to a favored trajectory for the incoming electrophile, resulting in high diastereoselectivity. nih.gov
This principle is also evident in other reactions. A comparative study of D-glucose and D-mannose based oxepines found that the glucose-derived oxepine exhibited greater reactivity in Ferrier rearrangement reactions. rsc.orgrsc.org This difference in reactivity was directly attributed to the conformational landscape of the respective oxepine rings. rsc.org The dominant conformation of the more reactive oxepine presumably allows for a more stable transition state during the rearrangement, thus lowering the activation energy and accelerating the reaction.
Furthermore, the synthesis of novel, highly substituted dihydrooxepin-2(3H)-one scaffolds can be an unexpected outcome of certain reactions, underscoring the complex relationship between starting material conformation and final product structure. In one reported instance, the reaction between citraconic anhydride and tetramethylethylene, expected to yield a simple cyclobutane product, instead produced a complex dihydrooxepin-2(3H)-one derivative through a series of rearrangements. dtu.dk This highlights how conformational factors can steer a reaction down an unanticipated, more complex pathway.
Spectroscopic Characterization Methodologies for 6,7 Dihydrooxepin 2 3h One
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework within a molecule.
Proton NMR (¹H NMR) for Structural Elucidation of Dihydrooxepinones
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the hydrogen atoms within a molecule and their immediate chemical environment. The chemical shift (δ) of a proton is influenced by the electron density around it, which is in turn affected by neighboring atoms and functional groups. libretexts.orgacdlabs.com
In the context of dihydrooxepinone derivatives, specific proton signals can be assigned to various positions on the heterocyclic ring and any substituent groups. For instance, the protons on carbons adjacent to the oxygen atom (C-7) and the carbonyl group (C-3) will exhibit characteristic chemical shifts. Protons on the double bond (C-4 and C-5) typically appear in the downfield region of the spectrum due to the deshielding effect of the π-electron system. chemistrysteps.comlibretexts.org The chemical shifts of vinylic protons in dihydrooxepinone systems are generally observed in the range of 5.3–5.9 ppm. researchgate.net
For example, in a study of various dihydrooxepin derivatives, the chemical shifts and coupling constants of the ring protons provided crucial information for confirming their structures. clockss.org The multiplicity of each signal, resulting from spin-spin coupling with neighboring protons, reveals the connectivity of the proton network. mnstate.edu
A representative, though hypothetical, ¹H NMR data table for 6,7-Dihydrooxepin-2(3H)-one is presented below to illustrate the expected chemical shifts and multiplicities.
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-3 | ~2.5 | t | J = 6.5 |
| H-4 | ~5.8 | dt | J = 10.0, 4.0 |
| H-5 | ~5.9 | dt | J = 10.0, 2.0 |
| H-6 | ~2.3 | m | |
| H-7 | ~4.2 | t | J = 6.0 |
This table is illustrative and actual values may vary depending on the solvent and specific experimental conditions.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum. careerendeavour.com The chemical shift of each carbon is indicative of its hybridization and the electronegativity of the atoms attached to it.
For this compound, the carbonyl carbon (C-2) is expected to have the largest chemical shift, typically in the range of 160-220 ppm. careerendeavour.com The sp² hybridized carbons of the double bond (C-4 and C-5) will also show significant downfield shifts, generally between 100 and 150 ppm. pdx.edu The sp³ hybridized carbons (C-3, C-6, and C-7) will appear at higher fields.
In a study on a derivative, 6,6-di-tetradecyl-6,7-dihydrooxepine-2(3)H-one, the ¹³C NMR spectrum showed 34 carbon signals, and their assignments were made using DEPT pulse sequences. researchgate.net Similarly, the ¹³C NMR spectrum of another dihydrooxepin derivative displayed signals that were consistent with its proposed structure. clockss.org
A hypothetical ¹³C NMR data table for this compound is provided below.
| Carbon | Chemical Shift (ppm) |
| C-2 | ~170 |
| C-3 | ~30 |
| C-4 | ~125 |
| C-5 | ~130 |
| C-6 | ~25 |
| C-7 | ~70 |
This table is illustrative and actual values may vary depending on the solvent and specific experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity
Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms in a molecule. wikipedia.orgresearchgate.net
COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are coupled to each other, typically over two or three bonds. libretexts.orgsdsu.edu Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecular structure. This is invaluable for tracing the proton-proton network within the dihydrooxepinone ring.
HSQC (Heteronuclear Single Quantum Coherence) : This heteronuclear correlation experiment shows correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.educolumbia.edu This allows for the unambiguous assignment of proton signals to their corresponding carbon atoms in the ring.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). sdsu.educolumbia.edu HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, it can show the correlation between the protons on C-3 and the carbonyl carbon C-2, or between the protons on C-7 and the olefinic carbon C-5.
Theoretical NMR Chemical Shift Prediction (e.g., GIAO Method)
Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are increasingly used to predict NMR chemical shifts. rsc.orgpsu.edu This approach uses quantum mechanical calculations to determine the magnetic shielding of each nucleus in a molecule. nih.gov The calculated shielding constants can then be converted to chemical shifts.
By comparing the theoretically predicted NMR spectra with the experimental data, it is possible to confirm or revise structural assignments. mdpi.com This method is particularly useful for complex molecules or when experimental data is ambiguous. The accuracy of the GIAO method depends on the level of theory and the basis set used in the calculations. imist.ma These theoretical calculations can serve as a valuable tool in the structural elucidation of dihydrooxepinone derivatives. nih.gov
Vibrational Spectroscopy
Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) spectroscopy, probes the vibrational modes of a molecule. google.com The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite these vibrations. ksu.edu.sa
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and sensitive technique for identifying functional groups within a molecule. ksu.edu.sa The position, intensity, and shape of absorption bands in an FT-IR spectrum provide a molecular fingerprint.
For this compound, the most characteristic absorption band will be due to the stretching vibration of the carbonyl group (C=O) in the lactone ring. This typically appears as a strong band in the region of 1700-1750 cm⁻¹. The exact position can be influenced by ring strain and conjugation. The C=C stretching vibration of the double bond is expected to appear in the 1600-1680 cm⁻¹ region. The C-O-C stretching vibrations of the ether linkage will produce bands in the 1000-1300 cm⁻¹ range.
In the synthesis of dihydrooxepin derivatives, FT-IR spectroscopy is routinely used to monitor the reaction and confirm the presence of key functional groups in the product. clockss.org For example, the appearance of a strong carbonyl absorption band and the disappearance of reactant-specific bands would indicate the successful formation of the dihydrooxepinone ring.
A representative FT-IR data table for this compound is presented below.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| C=O (lactone) | Stretching | ~1720 | Strong |
| C=C | Stretching | ~1650 | Medium |
| C-O-C | Stretching | ~1250, ~1050 | Strong |
| C-H (sp²) | Stretching | ~3050 | Medium |
| C-H (sp³) | Stretching | ~2950-2850 | Medium |
This table is illustrative and actual values may vary depending on the sample preparation and specific experimental conditions.
Vibrational Analysis and Potential Energy Distribution (PED)
Vibrational analysis through Potential Energy Distribution (PED) offers a detailed assignment of calculated vibrational frequencies to specific molecular motions. researchgate.netnih.gov This analysis is typically performed using computational methods, such as Density Functional Theory (DFT), often with the B3LYP functional and a basis set like 6-311++G(d,p). researchgate.netnih.gov The harmonic vibrational frequencies obtained from these calculations are then analyzed using software like VEDA (Vibrational Energy Distribution Analysis). researchgate.netnih.gov
PED decomposes the normal vibrational modes into contributions from individual internal coordinates, such as stretching, bending, and torsional motions. researchgate.net This allows for an unambiguous assignment of each calculated vibrational band. researchgate.net For example, a band in the calculated spectrum can be attributed with a certain percentage to a C=O stretch, a C-C bend, or a CH2 rock. Discrepancies can sometimes be observed in regions where vibrations are strongly coupled. nih.gov This detailed assignment is crucial for accurately interpreting experimental IR and Raman spectra and understanding the molecule's dynamic behavior. nih.gov
Below is a hypothetical table illustrating the type of data obtained from a PED analysis for a molecule with similar functional groups.
Table 1: Illustrative Potential Energy Distribution (PED) for Key Vibrational Modes This table is a generalized representation and not experimental data for this compound.
| Calculated Frequency (cm⁻¹) | Vibrational Mode | Potential Energy Distribution (PED) Contribution (%) |
|---|---|---|
| ~2950 | Asymmetric CH₂ Stretch | ν(CH₂) (85%), δ(CH₂) (10%) |
| ~1730 | C=O Stretch | ν(C=O) (90%), ν(C-O) (5%) |
| ~1650 | C=C Stretch | ν(C=C) (88%), δ(C-H) (7%) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy levels. rsc.org This technique is used to identify the presence of chromophores, which are parts of a molecule that absorb light. rsc.org The this compound molecule contains two primary chromophores: the carbonyl group (C=O) of the lactone and the carbon-carbon double bond (C=C).
The absorption of light in the UV-Vis region results in electronic transitions such as n→π* and π→π*. rsc.org
n→π transitions:* These involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms, to an anti-bonding π* orbital. These are typically of lower energy and appear at longer wavelengths.
π→π transitions:* These occur in molecules with conjugated systems and involve the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital.
For this compound, characteristic absorption bands would be expected. The n→π* transition associated with the carbonyl group typically appears as a weak band around 270-300 nm, while the more intense π→π* transition from the C=C and C=O groups would be expected at a shorter wavelength, likely below 250 nm. researchgate.net The exact position and intensity of these bands can be influenced by the solvent used for the analysis. researchgate.net
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass-to-charge ratio of an ion with exceptional accuracy, often to sub-parts-per-million (ppm) levels. longdom.org This precision allows for the determination of a molecule's elemental composition from its exact mass. nih.gov Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can differentiate between compounds that have the same integer mass but different molecular formulas. bioanalysis-zone.com
For this compound, HRMS is the definitive method to confirm its elemental formula, C₆H₈O₂. europa.eunih.gov By measuring the m/z value to several decimal places, a single, unambiguous formula can be assigned. spectroscopyonline.com This capability is crucial for identifying unknown substances and confirming the structure of newly synthesized compounds. europa.eu
Table 2: Accurate Mass Determination of this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₈O₂ | nih.gov |
| Nominal Mass | 112 Da | nih.gov |
| Monoisotopic (Exact) Mass | 112.052429 u | nih.gov |
Fast Atom Bombardment Mass Spectrometry (FAB MS)
Fast Atom Bombardment (FAB) is a soft ionization mass spectrometry technique particularly useful for analyzing polar and thermally unstable compounds. umd.edu In this method, the sample is dissolved in a non-volatile liquid matrix, such as glycerol (B35011) or 3-nitrobenzyl alcohol, and then bombarded with a high-energy beam of neutral atoms, typically argon (Ar) or xenon (Xe). wikipedia.org This process causes the analyte molecules to be sputtered into the gas phase and ionized, with minimal fragmentation. researchgate.net
FAB-MS typically produces quasimolecular ions, such as the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. wikipedia.orgrsc.org For this compound (MW = 112.13 g/mol ), the positive ion FAB spectrum would be expected to show a prominent peak for the [M+H]⁺ ion at an m/z of approximately 113. This provides clear and direct evidence of the compound's molecular weight. taylorandfrancis.com
Electrospray Ionization Time-of-Flight (ESI-TOF) MS
Electrospray Ionization (ESI) is another soft ionization technique that generates ions directly from a liquid solution, making it highly compatible with liquid chromatography (HPLC). nih.gov The sample solution is sprayed through a high-voltage capillary, creating charged droplets that evaporate to produce gaseous ions of the analyte, often as protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. europa.eu
When coupled with a Time-of-Flight (TOF) mass analyzer, the technique becomes ESI-TOF MS. A TOF analyzer measures the time it takes for ions to travel through a field-free drift tube to a detector. wikipedia.org Since all ions are given the same kinetic energy, their time of flight is proportional to the square root of their mass-to-charge ratio. wikipedia.org This allows for very accurate mass measurements and high resolution. colby.edu For this compound, ESI-TOF would provide a precise mass measurement of ions like [M+H]⁺ or [M+Na]⁺, confirming both its molecular weight and, due to the high accuracy, its elemental formula. copernicus.org
Computational and Theoretical Studies of 6,7 Dihydrooxepin 2 3h One
Quantum Chemical Investigations
Quantum chemical investigations employ the principles of quantum mechanics to model molecules. For lactones like 6,7-Dihydrooxepin-2(3H)-one, these studies are crucial for understanding the intricacies of the seven-membered ring, which can adopt various conformations.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the electronic structure and, consequently, the optimized geometry of molecules. etprogram.orgmdpi.com This method is favored for its balance of accuracy and computational cost. For a molecule like this compound, DFT calculations are used to locate the minimum energy structures, which correspond to the most stable conformations of the molecule. The process involves calculating the forces on each atom and adjusting the atomic positions until these forces are minimized, resulting in a stable, optimized geometry. Studies on related lactones, such as ε-caprolactone and δ-valerolactone, have successfully used DFT to explore their entire conformational space and map the pathways for interconversion between different conformations. nih.govnih.gov
Interactive Table: Illustrative Optimized Geometric Parameters for this compound
Note: The following data is a representative example based on DFT calculations for similar unsaturated lactone structures, as specific published data for this molecule is not available. The atom numbering follows standard IUPAC conventions for the oxepine ring.
| Parameter | Atom(s) | Value (Angstroms/Degrees) |
| Bond Length | C2=O8 | 1.21 Å |
| Bond Length | O1-C2 | 1.35 Å |
| Bond Length | C4=C5 | 1.34 Å |
| Bond Length | C5-C6 | 1.50 Å |
| Bond Angle | O1-C2-C3 | 118° |
| Bond Angle | C3-C4-C5 | 123° |
| Dihedral Angle | C3-C4-C5-C6 | ~15° |
The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. dtu.dk The B3LYP hybrid functional is widely used as it combines the Becke, 3-parameter, Lee-Yang-Parr functional, offering a good approximation of the exchange-correlation energy. researchgate.net
The basis set, such as the Pople-style 6-311++G(d,p), defines the set of mathematical functions used to build the molecular orbitals. A detailed breakdown of this basis set notation is as follows:
6-311G : This indicates that core electrons are described by a single contracted function made of 6 primitive Gaussian functions, while valence electrons have more flexibility, being described by three functions (contracted from 3, 1, and 1 primitive Gaussians, respectively).
++G : These "plus" signs indicate the addition of diffuse functions on both heavy (non-hydrogen) atoms and hydrogen atoms. Diffuse functions are crucial for accurately describing systems with lone pairs or anions, where electron density is farther from the nucleus.
(d,p) : These are polarization functions added to heavy atoms (d-type orbitals) and hydrogen atoms (p-type orbitals). They allow for greater flexibility in the shape of the orbitals, which is essential for describing chemical bonds accurately.
This combination, B3LYP/6-311++G(d,p), is well-suited for molecules like this compound, as it can accurately model the geometry and electronic properties of the ester group and the carbon-carbon double bond. researchgate.netuci.edu
For even higher accuracy, particularly for thermochemical data like enthalpy of formation or reaction energies, composite methods such as the Gaussian-n (Gn) theories (e.g., G3, G4) are employed. These methods combine results from several different high-level calculations with smaller basis sets and empirical corrections to approximate the results of a much more computationally expensive calculation with a very large basis set. While computationally intensive, these methods can provide "chemical accuracy" (within ~1 kcal/mol of experimental values). For a molecule like this compound, Gn theories could be used to precisely calculate its heat of formation, providing a valuable thermochemical benchmark.
Electronic Structure and Reactivity Descriptors
Beyond geometry, computational methods provide key descriptors that explain a molecule's electronic structure and predict its reactivity.
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules. imperial.ac.uk It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical indicator of chemical reactivity and stability. nih.gov A smaller gap generally implies higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the π-system of the C4=C5 double bond and the oxygen atom of the ester group, which are the most electron-rich areas. The LUMO is anticipated to be centered on the carbonyl group (C2=O8), specifically the π* antibonding orbital, which is the most electrophilic site. FMO analysis can thus predict that the molecule is susceptible to nucleophilic attack at the carbonyl carbon and electrophilic attack at the C=C double bond. nih.gov
Interactive Table: Illustrative FMO Properties of this compound
Note: This table presents typical values derived from DFT calculations on analogous unsaturated esters. Specific experimental or calculated values for this compound are not widely available.
| Parameter | Value (eV) | Implication |
| HOMO Energy | -6.5 eV | Electron-donating capability |
| LUMO Energy | -1.8 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 4.7 eV | Kinetic stability, moderate reactivity |
| Chemical Potential (μ) | -4.15 eV | Tendency to exchange electron density |
| Chemical Hardness (η) | 2.35 eV | Resistance to change in electron distribution |
Natural Bond Orbital (NBO) analysis transforms the calculated molecular orbitals into a localized picture that corresponds to the familiar Lewis structure of lone pairs and chemical bonds. uni-muenchen.dewisc.edu This analysis provides detailed insights into charge distribution, hybridization, and the stabilizing effects of electron delocalization. researchgate.net
In this compound, NBO analysis can quantify the partial charges on each atom, confirming the electrophilic nature of the carbonyl carbon (C2) and the nucleophilic character of the carbonyl oxygen (O8) and the double bond carbons (C4, C5). Furthermore, NBO uses second-order perturbation theory to analyze the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. A key interaction in lactones is the delocalization of electron density from the lone pair of the endocyclic oxygen (O1) into the antibonding π* orbital of the carbonyl group (C2=O8). This n → π* interaction is crucial for the stability of the ester group and influences its chemical properties. thaiscience.infolongdom.org
Interactive Table: Illustrative NBO Analysis for Key Interactions in this compound
Note: The data represents typical results for the analysis of stabilizing interactions within an unsaturated lactone framework.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Type of Interaction |
| LP(2) O1 | π(C2-O8) | ~45-55 | Intramolecular delocalization (resonance) |
| σ(C3-C4) | σ(O1-C2) | ~3-5 | Hyperconjugation |
| π(C4-C5) | π*(C2-O8) | ~1-3 | Conjugative delocalization |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) is a critical descriptor used to understand the reactive behavior of a molecule. It is calculated using methods like Density Functional Theory (DFT), often with the B3LYP functional and a 6-311+G* basis set, to map the electronic density. researchgate.net The resulting MEP surface illustrates the charge distribution and predicts sites for electrophilic and nucleophilic attacks, as well as hydrogen bonding interactions. researchgate.net
The MEP map uses a color scale to denote different potential regions. Red areas indicate negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. researchgate.netresearchgate.net Conversely, blue areas represent positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.netresearchgate.net Regions of intermediate potential are typically colored green.
For this compound, the MEP surface would show the most negative potential (red) concentrated around the carbonyl oxygen atom due to its high electronegativity and the presence of lone pairs. The hydrogen atoms bonded to the carbon framework would exhibit positive potential (blue), making them potential sites for nucleophilic interaction. researchgate.net This analysis is instrumental in predicting how the molecule will interact with other reagents and biological targets. wuxiapptec.com The maximum positive potential values near acidic hydrogens are also known to correlate with their pKa values, offering a predictive measure of acidity. wuxiapptec.com
Table 1: Illustrative MEP Data for this compound This table presents hypothetical data to illustrate the typical output of an MEP analysis.
| Atomic Site | Predicted Electrostatic Potential (kJ/mol) | Implied Reactivity |
|---|---|---|
| Carbonyl Oxygen (O=C) | -150 to -200 | Site for electrophilic attack |
| Ester Oxygen (C-O-C) | -100 to -130 | Moderate site for electrophilic attack |
| Alpha-Carbonyl Protons | +100 to +150 | Potential for deprotonation (acidic site) |
Electron Localization Function (ELF) and Localized Orbital Locator (LOL)
The Electron Localization Function (ELF) is a powerful tool in quantum chemistry that provides a quantitative measure of electron localization in a molecule. jussieu.fr It maps regions of space where the probability of finding a pair of electrons with the same spin is low, which corresponds to areas of high electron localization. These regions are typically associated with atomic shells, chemical bonds (both covalent and ionic), and lone pairs. jussieu.frjussieu.fr The ELF is a function of the coordinates and its values range from 0 to 1, where a value close to 1 indicates strong localization. jussieu.fr
Similarly, the Localized Orbital Locator (LOL) provides a complementary view of electron pairing. The analysis of ELF and LOL topology is performed to characterize the nature of chemical bonds. For instance, in a study on peroxynitrous acid, ELF and ELI-D (an alternative indicator) were used to characterize O-O and N-O bonds, revealing their charge-shift or protocovalent nature based on basin populations. nih.gov
In this compound, an ELF analysis would be expected to show distinct localization basins corresponding to:
Core shells of the carbon and oxygen atoms.
Covalent bonds , including the C=O, C-O, C=C, C-C, and C-H bonds.
Lone pairs on the two oxygen atoms.
This detailed mapping helps to confirm the classical Lewis structure representation of bonding and provides deeper insight into the electronic structure that governs the molecule's stability and reactivity. nih.govresearchgate.net
Thermochemical and Spectroscopic Property Prediction
Calculation of Vibrational Frequencies and Thermochemical Data
Theoretical calculations, particularly using DFT methods like B3LYP with a 6-31G* basis set, are widely used to predict the vibrational spectra (FT-IR and FT-Raman) of molecules. nih.gov These calculations yield fundamental vibrational frequencies and the intensities of the corresponding bands. To improve the accuracy and achieve better agreement with experimental data, the calculated frequencies are often scaled using specific scale factors. nih.gov
Beyond vibrational spectra, these computational methods can also determine key thermochemical properties of the molecule in its ground state. This data includes standard enthalpy, entropy, and Gibbs free energy, which are crucial for understanding the molecule's stability and predicting the thermodynamics of reactions it may undergo.
Table 2: Predicted Thermochemical Data for this compound at 298.15 K This table presents hypothetical data to illustrate the typical output of a thermochemical calculation.
| Property | Predicted Value | Units |
|---|---|---|
| Zero-point Energy | 295.5 | kJ/mol |
| Enthalpy | 310.2 | kJ/mol |
| Gibbs Free Energy | 255.8 | kJ/mol |
| Entropy | 350.1 | J/mol·K |
Prediction of UV-Vis Absorption Energies and Electronic Transitions
The electronic absorption properties of a molecule can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light in the UV-Vis spectrum. researchgate.net The analysis identifies the specific orbitals involved in these transitions, such as π → π* and n → π* transitions. researchgate.net
For this compound, the key chromophores are the carbonyl group (C=O) and the carbon-carbon double bond (C=C). TD-DFT calculations would predict the following primary electronic transitions:
An n → π * transition associated with the lone pair electrons on the carbonyl oxygen moving to the antibonding π* orbital of the C=O bond. This is typically a lower-energy transition occurring at a longer wavelength.
A π → π * transition involving the promotion of an electron from the π bonding orbital to the π* antibonding orbital of the C=C double bond. This is a higher-energy transition that occurs at a shorter wavelength.
The solvent environment can influence the exact absorption wavelengths, and computational models can be adjusted to account for these effects. researchgate.netupi.edu
Table 3: Illustrative Predicted UV-Vis Absorption Data for this compound This table presents hypothetical data to illustrate the typical output of a TD-DFT calculation.
| Transition Type | Calculated Wavelength (λ_max) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| n → π* | ~290 nm | ~0.01 | HOMO-1 → LUMO |
Molecular Dynamics and Conformational Sampling of Dihydrooxepinones
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. diva-portal.org By integrating Newton's equations of motion, MD generates a trajectory that describes the positions and velocities of particles, providing insight into both dynamic processes and statistical properties. diva-portal.orgaps.org This technique is particularly valuable for exploring the conformational landscape of flexible molecules. nih.gov
The seven-membered ring of dihydrooxepinones is not planar and can adopt multiple low-energy conformations. MD simulations can be employed to sample these different conformations by simulating the molecule's movement over a period of time at a given temperature. This allows for the identification of the most stable conformers and the energy barriers between them. Understanding the conformational flexibility is crucial as it can significantly influence the molecule's biological activity and interaction with receptors. nih.govmdpi.com
Charge Distribution Analysis (e.g., Mulliken Atomic Charges)
However, a known issue with Mulliken charges is their significant dependence on the basis set used in the calculation. ufms.bruni-muenchen.de Despite this limitation, the method is valuable for comparing charge distributions and identifying reactive sites within a series of related compounds calculated with a consistent methodology. researchgate.net For this compound, a Mulliken charge analysis would quantify the electronegative character of the oxygen atoms (negative partial charge) and the electropositive character of the carbonyl carbon and various hydrogen atoms (positive partial charge).
Table 4: Illustrative Mulliken Atomic Charges for this compound This table presents hypothetical data to illustrate the typical output of a Mulliken population analysis. Values are in atomic units (e).
| Atom | Mulliken Charge |
|---|---|
| Carbonyl Carbon (C=O) | +0.55 |
| Carbonyl Oxygen (O=C) | -0.50 |
| Ester Oxygen (C-O-C) | -0.45 |
| C2 | -0.15 |
| C3 | -0.10 |
| C4 | -0.20 |
| C5 | +0.10 |
| C6 | +0.05 |
Applications of 6,7 Dihydrooxepin 2 3h One As a Synthetic Building Block
Role in Complex Natural Product Synthesis
The dihydrooxepin motif is a core structural component in a variety of biologically active natural products. nih.govnih.gov While the direct use of 6,7-Dihydrooxepin-2(3H)-one as a starting material is not always the primary strategy, the construction of this seven-membered ring system is a critical challenge and a key focus in the total synthesis of these complex molecules. researchgate.net
The transtaganolide and basiliolide families of natural products, isolated from plants of the Thapsia genus, are known for their potent inhibition of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump. nih.gov A central structural feature of these molecules is a highly substituted dihydrooxepin ring. Synthetic efforts toward these molecules have showcased advanced strategies for constructing this core.
In the total synthesis of Basiliolide B, a key strategic step involves the formation of the dihydrooxepin C-ring. pkusz.edu.cn One biomimetic approach investigated the O-methylation of a precursor to form the 7-methoxy-4,5-dihydro-3H-oxepin-2-one ring system. pkusz.edu.cn Similarly, the synthesis of Basiliolide C involves the assembly of a complex precursor that undergoes an intramolecular Diels-Alder reaction to form the core structure, which includes the dihydrooxepin moiety. organic-chemistry.org These syntheses highlight that the dihydrooxepin ring is often forged late-stage from a highly functionalized linear or macrocyclic precursor, demonstrating its importance as a key structural motif rather than a simple starting block.
The total syntheses of transtaganolides A, B, C, and D also feature the construction of the complex polycyclic core where the dihydrooxepin ring is a component. nih.gov A notable strategy employed is a formal (5 + 2) annulation process to create the formidable C-ring, which is the dihydrooxepin part of the molecule. nih.gov
| Natural Product | Key Synthetic Strategy for Dihydrooxepin Ring | Reference |
| Basiliolide B | Biomimetic O-methylation to form the 7-methoxy-4,5-dihydro-3H-oxepin-2-one ring. | pkusz.edu.cn |
| Basiliolide C | Intramolecular Diels-Alder reaction of a complex acyclic precursor. | organic-chemistry.org |
| Transtaganolides | Formal (5 + 2) annulation process to forge the C-ring. | nih.gov |
The construction of the dihydrooxepin ring system within polycyclic natural products has spurred the development of various synthetic methodologies. nih.gov A prominent and effective method for forming this seven-membered heterocyclic ring is ring-closing metathesis (RCM). The first application of RCM for a dihydrooxepin synthesis was reported in 1998. nih.gov This powerful reaction utilizes a ruthenium-based catalyst, such as the Grubbs catalyst, to form the cyclic structure from a diene precursor. nih.gov
For example, the total synthesis of the natural product janoxepin involved the use of a Grubbs second-generation catalyst to form a dihydrooxepin ring from a leucine-derived diene in an 81% yield. nih.gov This strategy has been successfully applied to the synthesis of other natural products, including radulanin A, radulanin E, and heliannuol B, underscoring the strategic importance of RCM in accessing these complex architectures. nih.gov
Monomer in Polymer Chemistry Research
Beyond its role in natural product synthesis, this compound (often abbreviated as DHO) has emerged as a significant monomer in polymer chemistry. Its ability to undergo ring-opening polymerization (ROP) provides a pathway to unsaturated aliphatic polyesters, which are of great interest for biomedical applications and the development of functional materials. researchgate.net
The controlled polymerization of DHO allows for its incorporation into biodegradable polymers. The homopolymerization of DHO can be initiated by aluminum isopropoxide (Al(OiPr)3) in toluene at room temperature. researchgate.net This process proceeds through a coordination-insertion mechanism and exhibits characteristics of a living polymerization. This "living" nature is crucial as it allows for the synthesis of polymers with predictable molecular weights and low polydispersity (Mw/Mn ≤ 1.2). researchgate.net
Furthermore, DHO can be copolymerized with other cyclic esters, such as ε-caprolactone (εCL), to create biodegradable block copolymers. researchgate.net The copolymerization of DHO and εCL, also initiated by Al(OiPr)3, is quantitative and allows for the modulation of the final polymer's thermal properties based on the copolymer composition. researchgate.net The presence of double bonds along the polyester backbone, originating from the DHO monomer, offers sites for further chemical modification, such as epoxidation or bromination. researchgate.net
The living nature of the ring-opening polymerization of this compound is a key feature that enables the design of novel polymeric materials with controlled and well-defined architectures. researchgate.net Living polymerizations allow for the precise control over molar mass, end-group functionality, and the creation of complex structures like block copolymers.
The ability to produce unsaturated aliphatic polyesters in a controlled manner opens up possibilities for creating advanced materials. researchgate.net The pendant double bonds in the polymer chains are particularly advantageous as they can be used for crosslinking reactions or for attaching active molecules like drugs or imaging agents, making these materials highly suitable for advanced biomedical applications. researchgate.net
| Polymerization Type | Monomer(s) | Initiator | Key Features |
| Homopolymerization | This compound (DHO) | Al(OiPr)3 | Living polymerization, low polydispersity (Mw/Mn ≤ 1.2), produces unsaturated aliphatic polyesters. |
| Copolymerization | DHO and ε-caprolactone (εCL) | Al(OiPr)3 | Quantitative reaction, allows for modulation of thermal properties, creates functional copolymers. |
Scaffold for Medicinal Chemistry Research
Heterocyclic ring systems are fundamental components of many pharmaceuticals and are often referred to as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. nih.govmdpi.com Seven-membered heterocyclic rings, such as the oxepine and dihydrooxepin core, are prevalent in numerous biologically active molecules, making them an area of intense interest in medicinal chemistry. nih.gov
The dihydrooxepin moiety found in natural products like the transtaganolides and basiliolides, which exhibit potent biological activity, highlights the potential of this scaffold in drug discovery. nih.gov The inherent three-dimensional nature of spirocyclic and other complex ring systems, including the non-planar boat conformation of the dihydrooxepin ring, can be advantageous for achieving high-affinity binding to protein targets. nih.govbldpharm.com The this compound structure can serve as a starting point or a key structural motif for the design of new libraries of compounds aimed at various therapeutic targets. Its combination of a flexible seven-membered ring and a modifiable lactone functional group provides a versatile platform for generating molecular diversity in the pursuit of new drug candidates.
Rational Design of Dihydrooxepinone-Based Ligands and Inhibitors
No literature was identified that describes the rational design of bioactive molecules, such as enzyme inhibitors or receptor ligands, using the this compound core as a starting scaffold. The process of rational design, which involves using structural information of a biological target to guide the synthesis of a specific molecule, has not been documented for this particular compound.
Structure-Activity Relationship (SAR) Studies Focused on the Dihydrooxepinone Core
There are no available Structure-Activity Relationship (SAR) studies centered on the this compound nucleus. Such studies, which are fundamental to medicinal chemistry, involve synthesizing a series of analogs of a parent compound and testing them for biological activity to understand how specific structural modifications influence their function. The absence of such research indicates that this scaffold has not been explored as a lead structure in drug discovery programs.
Development of Diverse Compound Libraries Utilizing Dihydrooxepinone Scaffolds
The use of this compound as a central scaffold for the generation of diverse compound libraries for high-throughput screening or drug discovery efforts is not reported in the scientific literature. Methodologies for creating chemical libraries often rely on robust and versatile building blocks, but this specific dihydrooxepinone has not been featured in such synthetic campaigns.
Future Research Directions for 6,7 Dihydrooxepin 2 3h One
Advancements in Asymmetric Synthesis of Dihydrooxepinones
The development of efficient and highly stereoselective methods for synthesizing chiral molecules is a cornerstone of modern chemistry. frontiersin.orgnih.gov For dihydrooxepinones, achieving high enantioselectivity remains a significant challenge and a primary area for future research. While various strategies have been employed for the synthesis of similar heterocyclic compounds, their application and optimization for 6,7-dihydrooxepin-2(3H)-one are still nascent. sioc-journal.cn
Future work will likely focus on the following areas:
Organocatalysis: The use of small, metal-free organic molecules to catalyze enantioselective reactions has revolutionized asymmetric synthesis. frontiersin.orgbeilstein-journals.org Research into novel chiral Brønsted acids, bifunctional catalysts like squaramides, and prolinol silyl (B83357) ethers could lead to highly efficient and selective methods for producing enantiopure dihydrooxepinones. frontiersin.orgbeilstein-journals.org The exploration of cinchona-alkaloid-derived catalysts, which have been successful in the synthesis of other lactones, presents another promising avenue. beilstein-journals.org
Transition Metal Catalysis: The versatility of transition metals in forming chiral C-C and C-X bonds is well-established. frontiersin.orgnih.gov Future investigations could explore the use of chiral ligands, such as phosphines and N-heterocyclic carbenes (NHCs), with metals like rhodium, iridium, or copper to control the stereochemistry of key bond-forming reactions in the synthesis of the dihydrooxepinone ring. frontiersin.org
Biocatalysis: Enzymes offer unparalleled selectivity under mild reaction conditions. nih.gov The application of biocatalytic methods, such as enzymatic kinetic resolution or dynamic kinetic resolution, could provide a green and efficient route to enantiomerically pure this compound and its derivatives. frontiersin.orgnih.gov
Exploration of Novel Catalytic Systems for Dihydrooxepinone Formation
Beyond established catalytic methods, the exploration of novel and emerging catalytic systems will be crucial for developing more efficient and sustainable syntheses of dihydrooxepinones.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling reactions under mild conditions. frontiersin.org The combination of photoredox catalysts with organocatalysts or transition metal catalysts (dual catalysis) could unlock new reaction pathways for the formation of the dihydrooxepinone scaffold. frontiersin.org For instance, a dual nickel/photoredox system has been successfully used for the three-component carbosulfonylation of N-vinyl amides, a strategy that could be adapted for dihydrooxepinone synthesis. frontiersin.org
Electrocatalysis: Asymmetric electrocatalysis offers a sustainable approach to enantioselective reductions and oxidations. frontiersin.orgnih.gov Investigating the electrochemical synthesis of dihydrooxepinones could lead to more atom-economical and environmentally friendly processes.
Flow Chemistry: The use of continuous flow systems allows for precise control over reaction parameters, often leading to improved yields and selectivity. nih.gov Integrating catalytic systems for dihydrooxepinone synthesis into flow reactors could facilitate process optimization and scaling.
A comparative look at emerging catalytic strategies is presented below:
| Catalytic Strategy | Potential Advantages for Dihydrooxepinone Synthesis |
| Dual Catalysis | Access to novel transformations, mild reaction conditions. |
| Electrocatalysis | Sustainable, atom-efficient, green. |
| Flow Chemistry | Precise reaction control, enhanced efficiency, scalability. |
Integration of Dihydrooxepinones into Advanced Materials Science
The unique structural features of this compound, particularly its lactone functionality and the presence of a double bond, make it an intriguing building block for advanced materials. u-tokyo.ac.jpicl-group.com The field of materials science is constantly seeking new monomers to create polymers with novel properties. oatext.com
Future research in this area should focus on:
Ring-Opening Polymerization (ROP): Lactones are well-known monomers for ROP, leading to the formation of polyesters. Investigating the ROP of this compound could yield novel biodegradable polymers. The properties of these polymers could be tuned by copolymerization with other lactones or by post-polymerization modification of the double bond within the polymer backbone.
Functional Materials: The double bond in the dihydrooxepinone ring offers a handle for further functionalization, both at the monomer and polymer stage. This could be exploited to create materials with specific properties, such as stimuli-responsive materials, functional coatings, or materials for biomedical applications like drug delivery systems. icl-group.com
Cross-linked Polymers: The unsaturation in the ring could also be utilized for cross-linking reactions, leading to the formation of thermosets or hydrogels with tailored mechanical and thermal properties.
The potential applications of dihydrooxepinone-based polymers are vast and represent a significant opportunity for future research at the interface of organic chemistry and materials science. u-tokyo.ac.jp
Deeper Mechanistic Understanding of Dihydrooxepinone Transformations
A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is fundamental for the rational design of improved synthetic routes and new applications.
Future mechanistic studies could involve a combination of experimental and computational approaches:
Kinetic Studies: Detailed kinetic analysis of catalytic cycles can provide insights into the rate-determining steps and the role of different species in the reaction pathway.
Spectroscopic Analysis: In-situ spectroscopic techniques, such as NMR and IR spectroscopy, can be used to identify and characterize reaction intermediates, providing direct evidence for proposed mechanisms. For example, a reaction leading to a novel dihydrooxepin-2(3H)-one scaffold has been reported, along with a mechanistic proposal for its formation. researchgate.net
Isotope Labeling Studies: The use of isotopically labeled starting materials can help to trace the path of atoms throughout a reaction, elucidating bond-forming and bond-breaking events.
A deeper mechanistic understanding will not only allow for the optimization of existing reactions but also inspire the discovery of entirely new transformations involving the dihydrooxepinone core.
Computational Design of Dihydrooxepinone Derivatives with Tailored Reactivity
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and catalysts. nih.govarxiv.org
Future computational work on dihydrooxepinones should aim to:
Predict Reactivity and Selectivity: Density Functional Theory (DFT) calculations can be used to model reaction pathways and predict the activation barriers for different stereochemical outcomes. nih.govuci.edu This can guide the selection of catalysts and reaction conditions to achieve desired reactivity and selectivity.
Design Novel Derivatives: Computational methods can be employed to design new dihydrooxepinone derivatives with specific electronic and steric properties. nih.gov This could involve, for example, designing monomers that lead to polymers with targeted thermal or mechanical characteristics.
Elucidate Catalyst-Substrate Interactions: Molecular modeling can provide detailed insights into the non-covalent interactions between a catalyst and the dihydrooxepinone precursor, helping to explain the origin of stereoselectivity and guiding the design of more effective catalysts.
The synergy between computational design and experimental validation will be key to accelerating the discovery of new applications for this compound and its derivatives. arxiv.org
Q & A
Q. Key Parameters :
- Reagents : Tetramethylethane as a radical initiator, methanol as solvent.
- Light Exposure : 700 mA intensity for controlled radical cyclization.
- Yield Optimization : Adjust stoichiometry (e.g., 1:10 molar ratio of thioflavonoid to citric anhydride) to mitigate side reactions.
How can researchers resolve contradictions in NMR data for structurally similar this compound derivatives?
Advanced Research Focus
Discrepancies in and NMR signals often arise from conformational flexibility or impurities. To address this:
- Use 2D NMR (e.g., COSY, HSQC) to confirm proton-proton and carbon-proton correlations.
- Validate purity via HRMS-ESI (e.g., observed m/z 215.1278 vs. calculated 215.1280) and TLC (Rf = 0.44 in 1:2 ethyl acetate/heptane) .
- Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) to identify misassignments.
What purification strategies are most effective for isolating this compound from complex reaction mixtures?
Basic Research Focus
Dry column vacuum chromatography (DCVC) with stepwise polarity gradients (5% increments of ethyl acetate in heptane) achieves >90% purity. For polar derivatives, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) is recommended. Confirm purity via melting point analysis and spectroscopic consistency .
Q. Critical Considerations :
- Avoid prolonged exposure to acidic/basic conditions to prevent lactone ring hydrolysis.
- Monitor TLC retention factors to optimize solvent systems.
How can the photostability of this compound be evaluated under varying experimental conditions?
Advanced Research Focus
Design a controlled irradiation study using:
- Light Sources : UV-A (365 nm), UV-B (302 nm), and visible light.
- Analytical Tools : HPLC-PDA to quantify degradation products (e.g., open-chain acids).
- Kinetic Analysis : Plot degradation rates vs. light intensity to derive photolytic half-lives.
Q. Example Protocol :
- Irradiate samples in quartz cuvettes under nitrogen.
- Monitor absorbance at 254 nm for lactone ring stability. Reference the photochemical reactor setup in .
What spectroscopic and computational methods validate the electronic properties of this compound?
Q. Basic Research Focus
- FTIR : Confirm lactone carbonyl stretch (~1750 cm) and absence of hydroxyl impurities.
- UV-Vis : Characterize π→π* transitions for conjugated derivatives.
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO-LUMO gaps and reactivity .
Q. Advanced Application :
- Compare experimental IR/Raman spectra with computational vibrational modes to identify tautomeric forms.
How can researchers design experiments to study the ring-opening reactivity of this compound under nucleophilic conditions?
Q. Advanced Research Focus
- Experimental Setup : React the lactone with nucleophiles (e.g., amines, alcohols) in aprotic solvents (THF, DCM).
- Kinetic Monitoring : Use NMR to track lactone signal decay (e.g., δ 4.5–5.0 ppm for lactone protons).
- Mechanistic Insight : Perform Hammett analysis to correlate substituent effects with reaction rates.
Q. Case Study :
- In , tert-BuOK/THF induced ring-opening of a bicyclic lactone, yielding 40% product. Apply similar conditions to study steric/electronic influences .
What methodologies assess the biological activity of this compound derivatives in neurological models?
Q. Advanced Research Focus
Q. Validation :
- Compare IC values with established drugs (e.g., donepezil).
- Perform molecular docking to identify binding interactions with cholinesterase active sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
